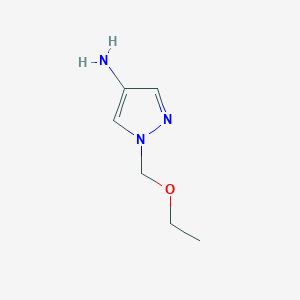![molecular formula C8H9NO3S B6267425 2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid CAS No. 240128-18-1](/img/no-structure.png)
2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid is a chemical compound with the CAS Number: 240128-18-1 . Its molecular weight is 199.23 . The IUPAC name of this compound is ({[(Z)-1-(2-thienyl)ethylidene]amino}oxy)acetic acid .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various methods. One such method involves the use of aromatic bromides, which can be modified by the Suzuki-Miyaura reaction . This reaction is a suitable synthetic strategy leading to platforms highly prone to further chemical modifications .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H9NO3S/c1-6(7-3-2-4-13-7)9-12-5-8(10)11/h2-4,9H,1,5H2,(H,10,11) .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been used as a chemical platform to develop inhibitors for mPGES-1, a glutathione-dependent enzyme . The compound showed selective inhibitory activity against mPGES-1 in the low micromolar range .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.23 . More detailed physical and chemical properties are not available in the retrieved information.Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid involves the reaction of thiophene-2-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then reacted with ethyl chloroacetate to form the ethyl ester. The ester is then hydrolyzed to form the carboxylic acid, which is then coupled with 1-(2-aminoethyl)piperazine to form the final product.", "Starting Materials": [ "Thiophene-2-carbaldehyde", "Hydroxylamine hydrochloride", "Ethyl chloroacetate", "1-(2-aminoethyl)piperazine" ], "Reaction": [ "Thiophene-2-carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.", "The oxime is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form the ethyl ester.", "The ester is then hydrolyzed using a strong base such as sodium hydroxide to form the carboxylic acid.", "The carboxylic acid is then coupled with 1-(2-aminoethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid." ] } | |
Numéro CAS |
240128-18-1 |
Nom du produit |
2-({[1-(thiophen-2-yl)ethylidene]amino}oxy)acetic acid |
Formule moléculaire |
C8H9NO3S |
Poids moléculaire |
199.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



